molecular formula C22H21N3O3S B2608777 6-(2-(indolin-1-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one CAS No. 1105237-57-7

6-(2-(indolin-1-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one

Cat. No.: B2608777
CAS No.: 1105237-57-7
M. Wt: 407.49
InChI Key: CUTRNAIAYHPETB-UHFFFAOYSA-N
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Description

6-(2-(indolin-1-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

One study focuses on the design, synthesis, and biological evaluation of novel indole derivatives, including the compound of interest, as significant antioxidants. These derivatives were assessed for their potential as inhibitors against ABTS (2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonic acid)), highlighting their efficacy in inhibiting reactive oxygen species (ROS). The study reveals promising results, indicating the compound's potential as a superior antioxidant lead for future optimization and medicinal chemistry applications (Aziz et al., 2021).

Antimicrobial and Antitubercular Agents

Research on tetrahydropyrimidine–isatin hybrids, including the chemical structure , has demonstrated potential antibacterial, antifungal, and antitubercular activities. These hybrids were synthesized and characterized, showcasing their utility in developing new therapeutic agents against various microbial infections (Akhaja & Raval, 2012).

Antifungal Effects

Another study elaborates on the antifungal effect of similar pyrimidin-amine derivatives, focusing on their synthesis and biological activity against significant types of fungi, such as Aspergillus terreus and Aspergillus niger. This research underscores the compound's potential as a basis for developing novel antifungal agents (Jafar et al., 2017).

Anti-Inflammatory and Analgesic Properties

The synthesis of novel compounds derived from visnaginone and khellinone, structurally related to the molecule of interest, has been explored for their anti-inflammatory and analgesic activities. These studies indicate the compound's relevance in the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

Colorimetric Detection of Heavy Metals

In a distinct application, a novel colorimetric probe based on the structural framework similar to the compound was synthesized for the selective detection of CH3Hg+ over other cations. This highlights its potential use in environmental monitoring and heavy metal detection (Pattaweepaiboon et al., 2020).

Pharmacological Screening

The compound has also been included in studies for pharmacological screening, demonstrating its significance in identifying new therapeutic agents. One study evaluated the antibacterial and antifungal activities of new pyrimidine derivatives, showing significant activity against a range of bacteria and fungi (Khan et al., 2015).

Properties

IUPAC Name

4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-[(3-methoxyphenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-28-18-7-4-5-15(11-18)14-29-22-23-17(12-20(26)24-22)13-21(27)25-10-9-16-6-2-3-8-19(16)25/h2-8,11-12H,9-10,13-14H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTRNAIAYHPETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.